REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4]([CH3:14])[cH:5][c:6]([CH2:9][CH2:10][C:11]([OH:12])=[O:13])[cH:7][cH:8]1.[CH3:15][CH2:16][N:17]([CH2:18][CH3:19])[CH2:20][CH3:21].[CH3:22][C:23]([OH:24])([CH3:25])[CH3:26]>>[C:1](#[N:2])[c:3]1[c:4]([CH3:14])[cH:5][c:6]([CH2:9][CH2:10][NH2:17])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(CCC(=O)O)ccc1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Type
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product
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Smiles
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Cc1cc(CCN)ccc1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |